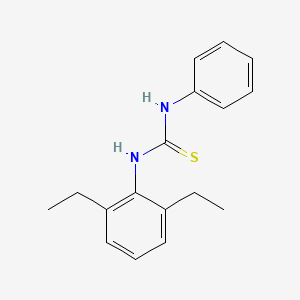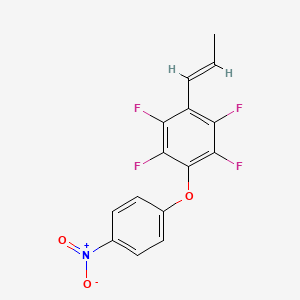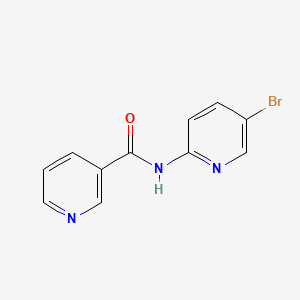
N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide is a chemical compound that belongs to the class of small molecules known as P2X7 receptor antagonists. It was first synthesized by researchers at GlaxoSmithKline in the early 2000s. Since then, this compound has been extensively studied for its potential therapeutic applications.
Mechanism of Action
N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide acts as a competitive antagonist of the P2X7 receptor. P2X7 receptors are a type of ion channel that is expressed on various immune and non-immune cells. These receptors are involved in the regulation of immune responses, cell death, and inflammation. By blocking the P2X7 receptor, N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide can reduce inflammation and cell death, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the activation of microglia, a type of immune cell in the brain that is involved in neuroinflammation. Additionally, N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and reduce tumor size in various animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide in lab experiments is its specificity for the P2X7 receptor. This compound has been shown to have minimal off-target effects, making it a useful tool for investigating the role of P2X7 receptors in various diseases. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the research on N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to develop more potent and selective P2X7 receptor antagonists that can be used in clinical trials. Additionally, further research is needed to understand the long-term effects of blocking the P2X7 receptor and to identify any potential side effects of using N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide as a therapeutic agent.
In conclusion, N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide is a promising compound that has shown potential therapeutic applications in various diseases. Its specificity for the P2X7 receptor and minimal off-target effects make it a useful tool for investigating the role of P2X7 receptors in various diseases. However, further research is needed to fully understand its mechanism of action and to identify any potential side effects of using this compound as a therapeutic agent.
Synthesis Methods
The synthesis of N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide involves the reaction of 2-chloro-4-nitropyrimidine with 1H-pyrrole in the presence of a base. The resulting intermediate is then reacted with 4-aminobenzenesulfonamide to yield the final product. The synthesis of this compound is relatively simple and can be achieved with high yields.
Scientific Research Applications
N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. This compound has been used in various studies to investigate the role of P2X7 receptors in various diseases, including cancer, Alzheimer's disease, and multiple sclerosis.
properties
IUPAC Name |
N-pyrimidin-2-yl-4-pyrrol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c19-21(20,17-14-15-8-3-9-16-14)13-6-4-12(5-7-13)18-10-1-2-11-18/h1-11H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRKUFKSQWHGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrimidin-2-yl)-4-(1H-pyrrol-1-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5708041.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide](/img/structure/B5708068.png)

![2-[benzyl(propyl)amino]ethanol](/img/structure/B5708070.png)

![2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5708081.png)
![2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan](/img/structure/B5708082.png)

![(4-{[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]methyl}phenyl)(4-fluorophenyl)methanone](/img/structure/B5708100.png)
![1-methyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5708115.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5708120.png)
![3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5708124.png)

![N-[3-(acetylamino)phenyl]-1-naphthamide](/img/structure/B5708143.png)